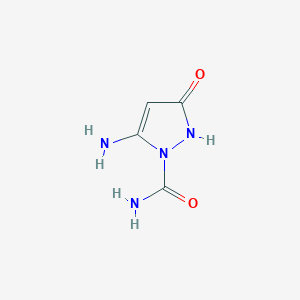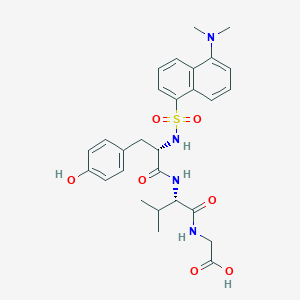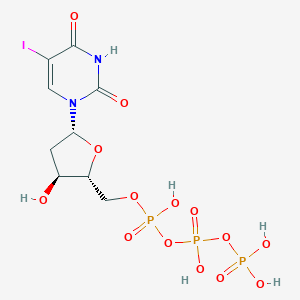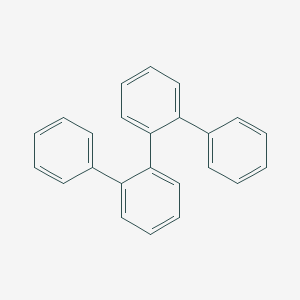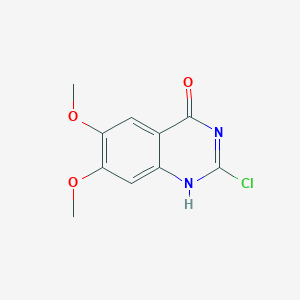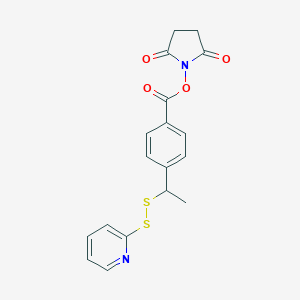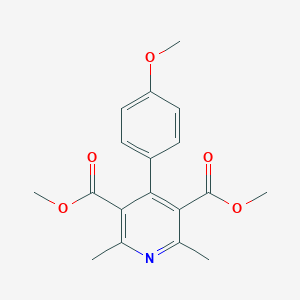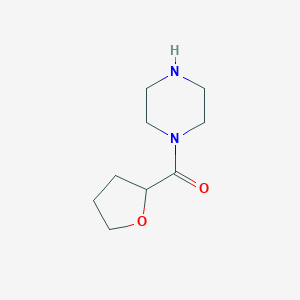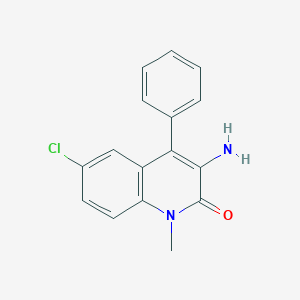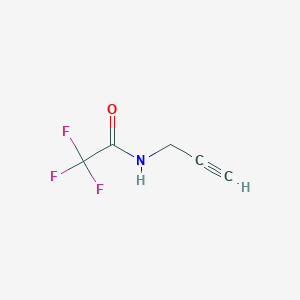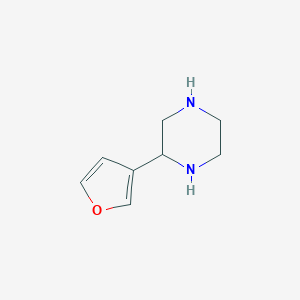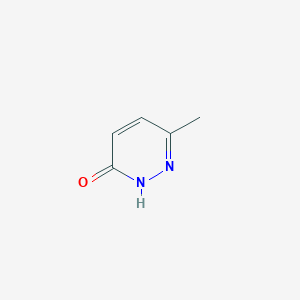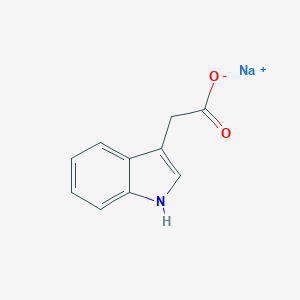![molecular formula C9H6Br2N2O4S2 B048575 3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-75-2](/img/structure/B48575.png)
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as BrCMTB and is a member of the benzothiadiazine class of compounds.
Mécanisme D'action
The mechanism of action of BrCMTB is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BrCMTB has also been found to bind to certain receptors, such as the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
BrCMTB has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. BrCMTB has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BrCMTB in lab experiments is its unique chemical structure, which allows for the investigation of its potential biological activities. However, one of the limitations is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the investigation of BrCMTB, including the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further research is also needed to elucidate its mechanism of action and to investigate its potential toxicity and side effects. Additionally, the development of novel synthetic methods for the production of BrCMTB may facilitate its use in various scientific research fields.
Méthodes De Synthèse
The synthesis of BrCMTB involves the reaction of 3-amino-5,7-dibromo-1,2,4-benzothiadiazine 1,1-dioxide with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting product is BrCMTB, which can be purified using various methods such as crystallization, filtration, and chromatography.
Applications De Recherche Scientifique
BrCMTB has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Propriétés
Numéro CAS |
114260-75-2 |
|---|---|
Nom du produit |
3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C9H6Br2N2O4S2 |
Poids moléculaire |
430.1 g/mol |
Nom IUPAC |
2-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Br2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clé InChI |
WHNQTMBHHUCBTH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
SMILES canonique |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



